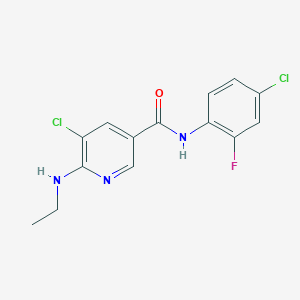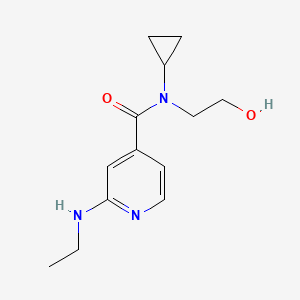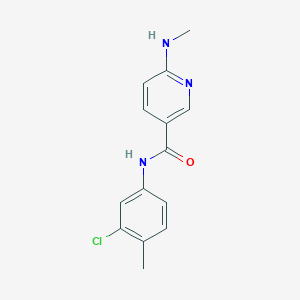
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential pharmacological applications. This compound has been found to exhibit promising activity against various disease targets, including cancer, inflammation, and neurological disorders. In
Mechanism of Action
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide exerts its pharmacological effects by targeting specific enzymes and pathways involved in disease pathogenesis. In cancer research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to inhibit the activity of enzymes such as CDKs and Aurora kinases, which are involved in cell cycle regulation and mitosis. Inflammation research has shown that N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide can reduce the production of inflammatory cytokines by inhibiting the activity of enzymes such as IKK and JNK, which are involved in the NF-κB and MAPK signaling pathways. In neurological research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to modulate the activity of neurotransmitter receptors such as 5-HT receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects depending on the disease target. In cancer research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Inflammation research has shown that N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide can reduce the production of inflammatory cytokines, leading to the attenuation of inflammatory responses. In neurological research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to modulate the activity of neurotransmitter receptors, leading to the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for disease targets. However, there are also limitations to its use, including its potential toxicity, limited solubility, and lack of selectivity for certain disease targets.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide, including the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide and its potential applications in other disease targets.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with methylamine to form the corresponding amide. This amide is then reacted with 3-bromo-6-chloropyridine to form the target compound. The final product is obtained through purification steps such as recrystallization and column chromatography.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit promising activity against various disease targets, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Inflammation research has shown that N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide can reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological research, N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide has been found to modulate the activity of certain neurotransmitter receptors, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-5-11(7-12(9)15)18-14(19)10-4-6-13(16-2)17-8-10/h3-8H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHPQNHVSYIQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-6-(methylamino)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
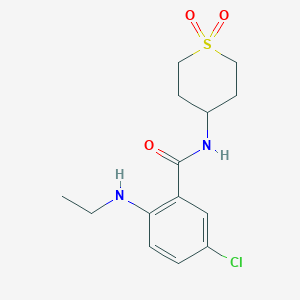
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
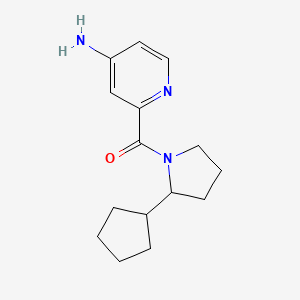
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)


